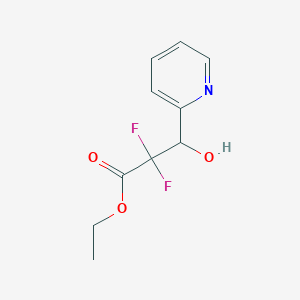
Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate is a fluorinated organic compound with a unique structure that includes both a pyridine ring and a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ethyl alpha,alpha-difluoro-beta-keto-3-(2-pyridinyl)propanoate.
Reduction: Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic the properties of a hydroxyl or thiol group.
Medicine: Explored for its potential as an inhibitor of enzymes that interact with pyridine-containing substrates.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridine ring can facilitate interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,2-difluoro-3-hydroxypropanoate: Lacks the pyridine ring but shares the difluoromethyl and hydroxyl groups.
2-Bromo-3-(2-pyridinyl)propanoate: Contains the pyridine ring but lacks the difluoromethyl group.
Ethyl 3-(2-pyridinyl)propanoate: Similar structure but without the difluoromethyl and hydroxyl groups.
Uniqueness
Ethyl alpha,alpha-difluoro-beta-hydroxy-3-(2-pyridinyl)propanoate is unique due to the combination of the difluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-2-16-9(15)10(11,12)8(14)7-5-3-4-6-13-7/h3-6,8,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJYYXTYCMVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=N1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














